molecular formula C11H14NOPS B14649942 tert-Butyl(phenyl)phosphinic thiocyanate CAS No. 54100-41-3

tert-Butyl(phenyl)phosphinic thiocyanate

Cat. No.: B14649942
CAS No.: 54100-41-3
M. Wt: 239.28 g/mol
InChI Key: POUXPOJUWJAEFH-UHFFFAOYSA-N
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Description

tert-Butyl(phenyl)phosphinic thiocyanate is an organophosphorus compound characterized by a phosphinic acid core (PHO₂) substituted with a tert-butyl group, a phenyl group, and a thiocyanate (-SCN) functional group. Its structure combines steric bulk from the tert-butyl substituent, aromatic interactions via the phenyl ring, and nucleophilic reactivity from the thiocyanate moiety.

Properties

CAS No.

54100-41-3

Molecular Formula

C11H14NOPS

Molecular Weight

239.28 g/mol

IUPAC Name

[tert-butyl(phenyl)phosphoryl] thiocyanate

InChI

InChI=1S/C11H14NOPS/c1-11(2,3)14(13,15-9-12)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

POUXPOJUWJAEFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=O)(C1=CC=CC=C1)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(phenyl)phosphinic thiocyanate can be synthesized through the reaction of tert-butyl(phenyl)phosphinic chloride with potassium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction proceeds as follows:

tert-Butyl(phenyl)phosphinic chloride+KSCNtert-Butyl(phenyl)phosphinic thiocyanate+KCl\text{tert-Butyl(phenyl)phosphinic chloride} + \text{KSCN} \rightarrow \text{this compound} + \text{KCl} tert-Butyl(phenyl)phosphinic chloride+KSCN→tert-Butyl(phenyl)phosphinic thiocyanate+KCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(phenyl)phosphinic thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Oxidation Reactions: The phosphinic group can be oxidized to form phosphine oxides or phosphonic acids.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: New phosphinic derivatives with different functional groups.

    Oxidation Reactions: Phosphine oxides or phosphonic acids.

    Reduction Reactions: Phosphine derivatives.

Scientific Research Applications

Chemistry

tert-Butyl(phenyl)phosphinic thiocyanate is used as a reagent in organic synthesis, particularly in the formation of phosphinic derivatives. It is also employed in the development of new ligands for catalysis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine

While not widely used in medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl(phenyl)phosphinic thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a leaving group in substitution reactions, while the phosphinic group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Phosphinic Acid Derivatives with Aryl/Alkyl Substituents

Phosphinic acid derivatives vary widely in substituents, influencing their reactivity and applications. Key examples include:

Compound Substituents (R₁, R₂) Functional Group Key Applications Reference
tert-Butyl(phenyl)phosphinic thiocyanate tert-butyl, phenyl Thiocyanate (-SCN) Inhibitor design, catalysis
Ethyl esters of tert-butyl(aryl)phosphinic acids tert-butyl, aryl Ethoxy (-OEt) Chiral NMR studies, stereochemistry
Phenyl phosphinic acid Phenyl, hydrogen Phosphinic acid Catalysis (α-amino acid synthesis)
tert-Butylphosphonic acid tert-butyl, hydrogen Phosphonic acid Research reagent
  • The phenyl group facilitates π-π interactions in catalytic or binding contexts, as seen in phenyl phosphinic acid’s role in amino acid synthesis .
  • Thiocyanate Reactivity : The -SCN group distinguishes this compound from analogs like ethyl esters or phosphonic acids. Thiocyanate’s nucleophilic properties enable participation in SNAr (nucleophilic aromatic substitution) reactions, with product ratios (e.g., phenyl vs. p-tolyl thiocyanate ~7:3) aligning with typical radical or ionic mechanisms .

Zinc-Binding Phosphinic Inhibitors

Phosphinic acids are known for their zinc-binding capacity in metalloproteinase (MMP) inhibitors. For example:

  • Compound RXP470 (MMP-12 inhibitor) : Contains a phosphinic acid group (PO₂) that coordinates with zinc ions in the enzyme active site. Removal of the phosphinic moiety (e.g., compound 5 in ) reduces potency by ~100-fold, highlighting its critical role .

Thermal Stability and Flame Retardancy

Phosphinic acids are decomposition products of organophosphorus flame retardants. This compound may contribute to flame retardancy via:

  • Char Formation : Similar to aryl-substituted phosphinic acids, which release phosphoric acid under heat, forming a protective char layer .
  • Comparison with Halogenated Alternatives : Unlike chlorinated compounds (e.g., chloro(tert-butyl)phenylphosphine in ), phosphinic derivatives avoid toxic halogenated byproducts.

Stereochemical and Spectroscopic Properties

Ethyl esters of tert-butyl(aryl)phosphinic acids exhibit diastereotopic methylene protons due to chirality at phosphorus, as detected via NMR . This compound likely shows similar anisotropic effects, though its thiocyanate group may introduce distinct ¹³C or ³¹P NMR shifts.

Key Research Findings

  • Catalytic Applications: Phenyl phosphinic acid achieves 78–91% yields in α-amino acid synthesis via three-component reactions . This compound’s thiocyanate group could expand substrate scope in similar reactions.
  • Therapeutic Potential: Phosphinic acid derivatives inhibit beta-secretase for Alzheimer’s treatment , but this compound’s -SCN group may require optimization for blood-brain barrier penetration.
  • Synthetic Challenges : Thiocyanate incorporation risks competing reactivity (e.g., cyanide release under basic conditions), necessitating careful reaction design .

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